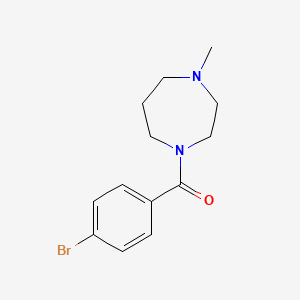
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane
Übersicht
Beschreibung
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane, also known as BBMD, is a chemical compound that has been widely used in scientific research due to its unique properties. BBMD is a diazepane derivative that contains a benzoyl group and a bromine atom on its structure.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane has been used in various scientific research studies, including drug discovery, neuroscience, and cancer research. This compound has been found to exhibit potent antiproliferative activity against cancer cells and has been used as a lead compound for developing new anticancer agents. Additionally, this compound has been used to study the role of GABA receptors in the central nervous system and has been found to modulate the activity of these receptors.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzoyl)-4-methyl-1,4-diazepane is not fully understood; however, it has been suggested that this compound acts as a positive allosteric modulator of GABA receptors. GABA receptors are involved in the regulation of neurotransmitter release and play a crucial role in the central nervous system. This compound has been found to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antiproliferative activity against cancer cells, modulation of GABA receptor activity, and sedative effects. This compound has also been found to exhibit potent anticonvulsant activity and has been used as a lead compound for developing new anticonvulsant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane has several advantages for lab experiments, including its potent antiproliferative activity against cancer cells, its ability to modulate GABA receptor activity, and its anticonvulsant properties. However, this compound has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromobenzoyl)-4-methyl-1,4-diazepane, including the development of new anticancer agents based on this compound's structure, the investigation of this compound's effects on other neurotransmitter systems, and the development of new anticonvulsant drugs based on this compound's properties. Additionally, the study of this compound's effects on other physiological systems, such as the immune system, could lead to the development of new therapies for various diseases.
Synthesemethoden
1-(4-bromobenzoyl)-4-methyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 4-bromobenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-7-2-8-16(10-9-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTLHVQLTREDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325114 | |
| Record name | (4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
898158-79-7 | |
| Record name | (4-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



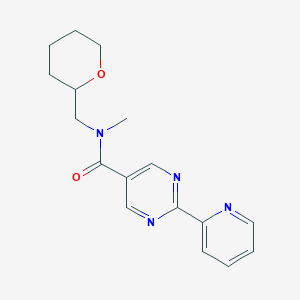
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxy-2,2-dimethylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344137.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B5344139.png)
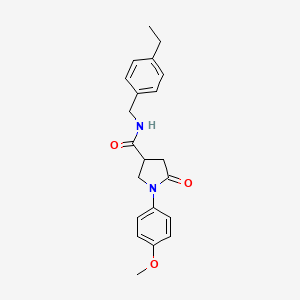
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)

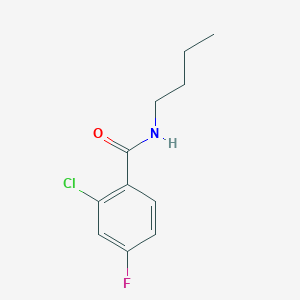
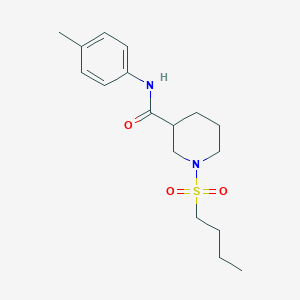

![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5344222.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)